molecular formula C18H15FN2O3S B2550752 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide CAS No. 896355-08-1

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide

Cat. No.: B2550752
CAS No.: 896355-08-1
M. Wt: 358.39
InChI Key: XILJHQYGWNJACP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives with different biological activities .

Scientific Research Applications

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis, leading to its anti-tumor and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide apart is the specific combination of functional groups attached to the benzofuran ring. The presence of the 4-fluorophenylthio group and the propanamido group may confer unique biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-(3-((4-Fluorophenyl)thio)propanamido)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 3-[3-(4-fluorophenyl)sulfanylpropanoylamino]-1-benzofuran-2-carboxamide. Its molecular formula is C18H15FN2O3SC_{18}H_{15}FN_2O_3S, with a molecular weight of approximately 364.39 g/mol. The presence of the fluorophenyl group and the benzofuran core is crucial for its biological properties.

The mechanism of action for this compound involves interaction with specific molecular targets, particularly enzymes and receptors that play roles in tumor growth and bacterial cell wall synthesis. Preliminary studies suggest that this compound may inhibit certain enzymes associated with these processes, thereby exhibiting anti-tumor and antibacterial effects .

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, possess significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that modifications in the benzofuran structure can enhance anticancer activity; compounds with specific substitutions exhibit IC50 values in the low micromolar range against leukemia cells . The presence of the carboxamide group is essential for maintaining this activity, as it facilitates favorable interactions with biological targets.

Antibacterial Activity

The antibacterial potential of benzofuran derivatives has also been documented. The interactions between the compound and bacterial enzymes may lead to disruption in cell wall synthesis, thereby inhibiting bacterial growth. Further studies are required to establish the spectrum of activity against different bacterial strains.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzofuran scaffold significantly impact biological activity. Key findings include:

  • Halogen Substituents : The position and type of halogen substituent (e.g., fluorine) on the phenyl ring are critical determinants of cytotoxicity.
  • Functional Groups : The presence of amide and thioether functionalities enhances binding interactions with target proteins, increasing potency against cancer cells .

Study 1: Cytotoxicity Against Leukemia Cells

In a study examining various benzofuran derivatives, this compound demonstrated significant cytotoxicity against K562 leukemia cells with an IC50 value comparable to established chemotherapeutic agents like doxorubicin . This suggests potential as a therapeutic agent in oncology.

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of benzofuran derivatives highlighted that compounds similar to this compound exhibited effective inhibition against Gram-positive bacteria, indicating a promising avenue for antibiotic development .

Properties

IUPAC Name

3-[3-(4-fluorophenyl)sulfanylpropanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-11-5-7-12(8-6-11)25-10-9-15(22)21-16-13-3-1-2-4-14(13)24-17(16)18(20)23/h1-8H,9-10H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILJHQYGWNJACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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